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Compound of Interest

Compound Name:
(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-

1,1'-bi-2-naphthol

Cat. No.: B1225680 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-

BINOL, is a chiral diol that serves as a privileged scaffold in asymmetric catalysis. Derived from

the reduction of (S)-BINOL, H8-BINOL possesses a more flexible backbone and distinct

electronic properties, which often translates to superior performance in terms of reactivity and

enantioselectivity when incorporated into catalyst systems.[1][2] Phosphoramidite ligands

based on the (S)-H8-BINOL scaffold are a prominent class of monodentate ligands that have

demonstrated exceptional efficacy in a wide range of transition-metal-catalyzed reactions,

including asymmetric hydrogenations, 1,4-additions, and allylic alkylations.[3][4] Their modular

synthesis allows for fine-tuning of steric and electronic properties, making them highly versatile

tools for the synthesis of chiral molecules.

These application notes provide a detailed overview of the synthetic route to (S)-H8-BINOL-

based phosphoramidite ligands and their application in asymmetric catalysis.

Synthetic Workflow Overview
The preparation of (S)-H8-BINOL-based phosphoramidite ligands is typically a two-stage

process. The first stage involves the synthesis of the (S)-H8-BINOL backbone via the

hydrogenation of commercially available (S)-BINOL. The second stage involves the conversion

of (S)-H8-BINOL into the desired phosphoramidite ligand by reaction with a phosphorus
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source, typically phosphorus trichloride, followed by substitution with a selected secondary

amine.

Stage 1: Backbone Synthesis

Stage 2: Ligand Synthesis
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 Hydrogenation (e.g., H₂, Pd/C)

(S)-H8-BINOLPCl₃
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(S)-H8-BINOL-based
Phosphoramidite Ligand

 Reaction with Amine
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Caption: General synthetic workflow for (S)-H8-BINOL-based phosphoramidite ligands.
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Experimental Protocols
Protocol 1: Synthesis of (S)-H8-BINOL
This protocol describes the catalytic hydrogenation of (S)-BINOL to produce (S)-H8-BINOL.

The reduction of the four aromatic rings enhances the flexibility and modifies the electronic

nature of the binaphthyl scaffold.[2]

Reagents & Materials:

(S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]

Palladium on carbon (10 wt. % Pd)

Ethanol (or Tetrahydrofuran, THF)

Hydrogen gas (H₂)

Filter aid (e.g., Celite®)

Rotary evaporator

Hydrogenation apparatus

Procedure:

In a high-pressure hydrogenation vessel, dissolve (S)-BINOL (1.0 equiv) in a suitable solvent

such as ethanol or THF.

Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert

atmosphere (e.g., nitrogen or argon).

Seal the vessel and purge it several times with hydrogen gas.

Pressurize the vessel with hydrogen gas (pressure may vary, e.g., 50-100 bar, consult

literature for specific conditions) and stir the reaction mixture vigorously.

Heat the reaction to a specified temperature (e.g., 80-100 °C) and maintain stirring for 24-48

hours, or until hydrogen uptake ceases.
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Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

Purge the vessel with an inert gas.

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash

the pad with the reaction solvent.

Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator.

The crude (S)-H8-BINOL can be purified by recrystallization (e.g., from hot toluene or ethyl

acetate/hexanes) to yield a white solid.

Parameter Typical Value

Starting Material (S)-BINOL

Key Reagent H₂, Pd/C

Solvent Ethanol or THF

Typical Yield > 90%

Purity > 98% (by NMR)

Table 1: Summary of quantitative data for the synthesis of (S)-H8-BINOL.

Protocol 2: Synthesis of (S)-H8-BINOL-based
Phosphoramidite Ligands
This two-step protocol is adapted from established procedures for synthesizing

phosphoramidites from diols.[4][5][6] The first step is the formation of a phosphorochloridite

intermediate, which is then reacted in situ with a secondary amine to yield the final

phosphoramidite ligand.

Step A: Formation of the Phosphorochloridite Intermediate

Reagents & Materials:
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(S)-H8-BINOL

Phosphorus trichloride (PCl₃), freshly distilled

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Triethylamine (Et₃N), freshly distilled

Schlenk flask and line

Magnetic stirrer and stir bar

Procedure:

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert

atmosphere (argon or nitrogen).

Add (S)-H8-BINOL (1.0 equiv) and anhydrous solvent to the flask.

Cool the solution to 0 °C in an ice bath.

Slowly add phosphorus trichloride (at least 1.1 equiv) dropwise to the stirred solution.

After the addition of PCl₃, add triethylamine (2.2 equiv) dropwise. The formation of a white

precipitate (triethylamine hydrochloride) will be observed.

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until

³¹P NMR analysis indicates complete conversion to the phosphorochloridite intermediate (a

singlet typically around 170-180 ppm).

Step B: Reaction with Secondary Amine

Reagents & Materials:

Desired secondary amine (HNR₂, 1.0 equiv), dried

Anhydrous solvent (e.g., DCM or Toluene)

Triethylamine (Et₃N, 1.1 equiv), freshly distilled
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Procedure:

In a separate flame-dried Schlenk flask, dissolve the desired secondary amine (1.0 equiv)

and triethylamine (1.1 equiv) in anhydrous solvent.

Cool both the phosphorochloridite solution (from Step A) and the amine solution to 0 °C.

Slowly add the amine solution dropwise to the stirred phosphorochloridite solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by ³¹P NMR until completion (signal for the phosphoramidite product

typically appears between 130-150 ppm).

Once the reaction is complete, filter the mixture through a pad of filter aid under an inert

atmosphere to remove the triethylamine hydrochloride salts. Wash the solid with anhydrous

solvent.

Remove the solvent from the filtrate under reduced pressure.

The crude product is typically purified by flash column chromatography on silica gel (pre-

treated with Et₃N) or by recrystallization to yield the pure phosphoramidite ligand, often as a

white solid.

Parameter Typical Value

Starting Material (S)-H8-BINOL

Key Reagents PCl₃, HNR₂

Base Triethylamine

Typical Yield 50 - 85%

Purity > 98% (by ³¹P NMR)

Table 2: Summary of quantitative data for the synthesis of (S)-H8-BINOL-based

phosphoramidite ligands.
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Applications in Asymmetric Catalysis
(S)-H8-BINOL-based phosphoramidite ligands are highly effective in a variety of metal-

catalyzed asymmetric reactions. The ligand coordinates to a metal center (e.g., Rh, Pd, Cu, Ir),

creating a chiral environment that directs the stereochemical outcome of the reaction.[2][3]

Metal Precursor
(e.g., [Rh(COD)₂]BF₄)

Chiral Metal-Ligand
Complex

(S)-H8-BINOL
Phosphoramidite

Enantioenriched Product

 Catalytic Cycle

Prochiral Substrate
Reagent
(e.g., H₂)

Click to download full resolution via product page

Caption: Logical diagram of a metal-catalyzed asymmetric transformation.

Below is a summary of representative applications, highlighting the excellent

enantioselectivities achieved.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10210047/
https://asym.dicp.ac.cn/__local/B/B2/E9/983C1591465B5E343AC682C49D1_512CB914_1B25C6.pdf?e=.pdf
https://www.benchchem.com/product/b1225680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction

Type
Metal

Substrate

Type
Yield

Enantiomeri

c Excess

(ee)

Reference

Asymmetric

Hydrogenatio

n

Ir N-Arylimines Good Up to 95% [2]

Asymmetric

Hydrogenatio

n

Rh
2-Substituted

Quinolines
Good Up to 97% [3]

Allylic

Alkylation
Pd 1,3-Dienes Good High [1]

Conjugate

Addition
Cu

Cyclic

Enones
Good High [3]

Hydrosilylatio

n
Pd

Substituted

Styrenes
High Up to 90% [7]

Table 3: Performance of (S)-H8-BINOL-based phosphoramidite ligands in various asymmetric

reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3317684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3317684/
https://www.researchgate.net/publication/237846638_Exploring_the_utility_of_a_new_chiral_phosphoramidite_PN-ligand_derived_from_R-BINOL_and_7-azaindole_in_asymmetric_catalysis
https://www.benchchem.com/product/b1225680#preparation-of-s-h8-binol-based-phosphoramidite-ligands
https://www.benchchem.com/product/b1225680#preparation-of-s-h8-binol-based-phosphoramidite-ligands
https://www.benchchem.com/product/b1225680#preparation-of-s-h8-binol-based-phosphoramidite-ligands
https://www.benchchem.com/product/b1225680#preparation-of-s-h8-binol-based-phosphoramidite-ligands
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1225680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

